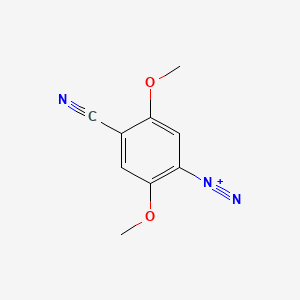
6-Amino-2-methyl-1,3-benzothiazole-7-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-methyl-1,3-benzothiazole-7-thiol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 6th position, a methyl group at the 2nd position, and a thiol group at the 7th position on the benzothiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methyl-1,3-benzothiazole-7-thiol can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions. Another approach is the reaction of substituted anilines with thiourea in the presence of oxidizing agents like bromine or iodine .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and efficiency . These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-methyl-1,3-benzothiazole-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Bromine, iodine, and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Catalysts: Palladium, platinum, and nickel catalysts are often used in hydrogenation reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Amines: Formed from the reduction of nitro groups.
Substituted Benzothiazoles: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-methyl-1,3-benzothiazole-7-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties
Industry: Utilized in the production of dyes, pigments, and rubber accelerators.
Wirkmechanismus
The mechanism of action of 6-Amino-2-methyl-1,3-benzothiazole-7-thiol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-6-methylbenzothiazole: Lacks the thiol group but shares similar biological activities.
6-Aminobenzothiazole: Lacks the methyl group but is used in similar applications
Uniqueness
6-Amino-2-methyl-1,3-benzothiazole-7-thiol is unique due to the presence of both the thiol and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
42222-48-0 |
|---|---|
Molekularformel |
C8H8N2S2 |
Molekulargewicht |
196.3 g/mol |
IUPAC-Name |
6-amino-2-methyl-1,3-benzothiazole-7-thiol |
InChI |
InChI=1S/C8H8N2S2/c1-4-10-6-3-2-5(9)7(11)8(6)12-4/h2-3,11H,9H2,1H3 |
InChI-Schlüssel |
AZJWIPBWWWAKJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(S1)C(=C(C=C2)N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)






![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)


